molecular formula C15H21N3O4 B6594662 5-(tert-butoxycarbonyl)-2-allyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid CAS No. 1258652-69-5

5-(tert-butoxycarbonyl)-2-allyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Cat. No.: B6594662
CAS No.: 1258652-69-5
M. Wt: 307.34 g/mol
InChI Key: QBDYDNLUQCTXGO-UHFFFAOYSA-N
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Description

5-(tert-butoxycarbonyl)-2-allyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrazolo[4,3-c]pyridine core, which is a fused heterocyclic system containing nitrogen atoms. The presence of the tert-butoxycarbonyl (BOC) protecting group, an allyl group, and a carboxylic acid moiety makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[4,3-c]pyridine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The BOC group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The allyl group can be added through an allylation reaction, and the carboxylic acid group can be introduced via oxidation of a corresponding alcohol or aldehyde.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The pyrazolo[4,3-c]pyridine core can be reduced to yield simpler derivatives.

  • Substitution: The BOC group can be selectively removed using strong acids like trifluoroacetic acid, allowing for further functionalization of the amine.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: Trifluoroacetic acid or hydrochloric acid in methanol are typically employed to remove the BOC group.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced pyrazolo[4,3-c]pyridine derivatives.

  • Substitution: Free amine derivatives after BOC removal.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a building block for bioactive molecules, potentially leading to the discovery of new drugs.

  • Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development.

  • Industry: The compound's versatility makes it valuable in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its derivatives and the biological targets they interact with. The pyrazolo[4,3-c]pyridine core can bind to various receptors or enzymes, influencing biological pathways. The specific molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Pyrazolo[4,3-c]pyridine derivatives: These compounds share the same core structure but may differ in their substituents and functional groups.

  • BOC-protected amines: Other compounds with BOC-protected amines can be compared in terms of their stability, reactivity, and applications.

Uniqueness: 5-(tert-butoxycarbonyl)-2-allyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is unique due to its combination of functional groups and its potential applications in various fields. Its ability to undergo multiple reactions and serve as an intermediate in complex syntheses sets it apart from other similar compounds.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-5-7-18-12(13(19)20)10-9-17(8-6-11(10)16-18)14(21)22-15(2,3)4/h5H,1,6-9H2,2-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDYDNLUQCTXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN(C(=C2C1)C(=O)O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801106215
Record name 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 2,4,6,7-tetrahydro-2-(2-propen-1-yl)-, 5-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258652-69-5
Record name 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 2,4,6,7-tetrahydro-2-(2-propen-1-yl)-, 5-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258652-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 2,4,6,7-tetrahydro-2-(2-propen-1-yl)-, 5-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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